4,4'-Oxydianiline-d12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N,N,2,3,5,6-hexadeuterio-4-[2,3,5,6-tetradeuterio-4-(dideuterioamino)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLWEWZXPIGSM-AZLBOOTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])OC2=C(C(=C(C(=C2[2H])[2H])N([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730438 | |

| Record name | 4,4'-Oxydi(~2~H_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106426-62-4 | |

| Record name | 4,4'-Oxydi(~2~H_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106426-62-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Oxydianiline-d12: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 4,4'-Oxydianiline-d12 (ODA-d12), a deuterated analog of 4,4'-Oxydianiline (ODA). This document is intended to be a comprehensive resource for researchers utilizing ODA-d12 in various analytical and research applications, particularly in mass spectrometry-based quantification.

Core Chemical Properties

This compound is a stable, isotopically labeled form of 4,4'-Oxydianiline, a compound of significant industrial and research interest. The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques. This allows for precise and accurate quantification of its non-labeled counterpart in complex matrices by correcting for variations in sample preparation and instrument response.

General Properties

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | Bis(4-aminophenyl-d6) ether, 4,4'-Diaminodiphenyl-d12 ether | N/A |

| CAS Number | 106426-62-4 | [1] |

| Molecular Formula | C₁₂D₁₂N₂O | [1] |

| Molecular Weight | 212.31 g/mol | [1] |

| Isotopic Purity | ≥97 atom % D | N/A |

Physical Properties

The physical properties of this compound are expected to be very similar to its non-deuterated analog.

| Property | Value | Reference |

| Appearance | Colorless to light brown/beige crystalline powder | N/A |

| Melting Point | 188-192 °C | N/A |

| Boiling Point | >300 °C (sublimes) | N/A |

| Solubility | Insoluble in water, benzene, carbon tetrachloride, and ethanol. Soluble in acetone (B3395972) and dimethylformamide (DMF). | N/A |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for the deuterated form are not widely published, the data for the non-deuterated form provides a foundational understanding of its structural features. The primary difference in the mass spectrum will be the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which will be shifted by the mass of the deuterium atoms.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of 4,4'-Oxydianiline typically shows a prominent molecular ion peak. For this compound, this peak would be observed at a higher m/z value, reflecting the increased mass due to deuterium labeling.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4,4'-Oxydianiline shows characteristic peaks for N-H stretching of the primary amine groups, C-N stretching, and C-O-C stretching of the ether linkage. In the deuterated form, the N-D stretching vibrations would appear at a lower frequency (wavenumber) compared to the N-H stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons on the aromatic rings and amine groups, the ¹H NMR spectrum of this compound would show a significant reduction or complete absence of signals in the aromatic and amine regions compared to its non-deuterated counterpart. A ²H (Deuterium) NMR would be required to observe the signals from the deuterium atoms.

Safety and Handling

4,4'-Oxydianiline and its deuterated analog should be handled with caution due to their potential toxicity. The non-deuterated form is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects.[2]

Recommended Safety Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Dispose of waste according to local, state, and federal regulations.

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantification of 4,4'-Oxydianiline in various samples, such as in the analysis of primary aromatic amines migrating from food contact materials or in environmental samples. The following is a general protocol for its use in an isotope dilution LC-MS/MS method.

Objective: To accurately quantify the concentration of 4,4'-Oxydianiline in a sample matrix using this compound as an internal standard.

Materials:

-

4,4'-Oxydianiline analytical standard

-

This compound internal standard

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

Sample matrix (e.g., food simulant, environmental extract)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 4,4'-Oxydianiline (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix with known concentrations of the 4,4'-Oxydianiline stock solution.

-

To each calibration standard, add a constant, known amount of the this compound internal standard solution.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same constant, known amount of the this compound internal standard solution as used in the calibration standards.

-

Perform any necessary sample extraction, clean-up, and concentration steps.

-

-

LC-MS/MS Analysis:

-

Inject the prepared calibration standards and samples onto the LC-MS/MS system.

-

Use a suitable LC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of the analyte from other matrix components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 4,4'-Oxydianiline and this compound.

-

-

Data Analysis:

-

For each injection, determine the peak area for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of 4,4'-Oxydianiline in the samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations

Isotope Dilution Mass Spectrometry Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in an isotope dilution mass spectrometry experiment.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

A Comprehensive Technical Guide to 4,4'-Oxydianiline-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-Oxydianiline-d12, a deuterated analogue of 4,4'-Oxydianiline (B41483). This document compiles essential data, including its chemical structure, physicochemical properties, and a representative synthetic pathway. The information is intended to support research and development activities where a stable isotope-labeled version of 4,4'-Oxydianiline is required, such as in metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical methods.

Core Compound Information

This compound is the deuterium-labeled version of 4,4'-Oxydianiline, where all twelve hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it invaluable for mass spectrometry-based applications.

Chemical Structure

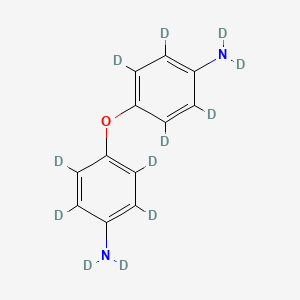

The chemical structure of this compound is presented below. The diagram illustrates the ether linkage between two deuterated aniline (B41778) rings.

Caption: Chemical structure of this compound.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound and its non-deuterated counterpart for comparison.

| Property | This compound | 4,4'-Oxydianiline (for comparison) |

| CAS Number | 106426-62-4[1] | 101-80-4[2][3][4][5][6] |

| Molecular Formula | C₁₂D₁₂N₂O | C₁₂H₁₂N₂O[2][3][5][6] |

| Molecular Weight | 212.31 g/mol [1] | 200.24 g/mol [2][3][6] |

| Appearance | - | Colorless crystalline solid, white to cream powder[2][7] |

| Melting Point | 188-192 °C (lit.) (for non-deuterated)[5][6] | 188-192 °C (lit.)[5][6] |

| Boiling Point | 389.4 ± 27.0 °C at 760 mmHg (estimated)[3] | 389.4 ± 27.0 °C at 760 mmHg[5] |

| Flash Point | 218.9 ± 0.0 °C (estimated)[3] | 218.9 °C[5] |

| Isotopic Enrichment | 98 atom % D[1] | - |

| Solubility | - | Insoluble in water; soluble in acetone[8] |

Synthesis Pathway

The logical workflow for this synthesis is outlined in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted from the synthesis of 4,4'-Oxydianiline)

The following is a representative experimental protocol for the synthesis of the non-deuterated 4,4'-Oxydianiline, which can be adapted for the synthesis of the d12 analogue by using the appropriate deuterated starting materials.

Step 1: Synthesis of 4,4'-Dinitrodiphenyl Ether [6][9]

-

In a reaction vessel, combine 4-fluoronitrobenzene (1 equivalent), 4-nitrophenol (B140041) (1 equivalent), and potassium carbonate in dimethylacetamide (DMAc) and toluene.

-

Heat the mixture to 165°C for 4 hours.

-

After the reaction is complete, the crude 4,4'-dinitrodiphenyl ether is obtained.

Step 2: Reduction to 4,4'-Oxydianiline [6][9]

-

The crude 4,4'-dinitrodiphenyl ether is dissolved in N,N-dimethylformamide (DMF).

-

Palladium on carbon (Pd/C) is added as a catalyst.

-

The mixture is stirred at 65°C under a hydrogen atmosphere for 12 hours.

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield 4,4'-oxydianiline.

-

The crude product can be further purified by recrystallization.

Note for d12 Synthesis: To synthesize this compound, one would start with deuterated precursors such as 4-fluoronitrobenzene-d4 and 4-nitrophenol-d4. The resulting 4,4'-Oxydianiline-d8 would then undergo hydrogen-deuterium exchange at the amino groups, typically by treatment with D₂O, to yield the final this compound.

Applications in Research and Development

Deuterated standards like this compound are crucial tools in modern analytical and pharmaceutical research.

-

Pharmacokinetic Studies: Used to trace the absorption, distribution, metabolism, and excretion (ADME) of 4,4'-oxydianiline without the use of radioactive labels.

-

Metabolite Identification: Helps in distinguishing drug metabolites from endogenous compounds in complex biological matrices.

-

Internal Standards: Serves as an ideal internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS/MS), correcting for matrix effects and variations in instrument response. The use of stable heavy isotopes in drug molecules is a valuable technique in the drug development process.[3]

Safety Information

The safety profile of this compound is expected to be similar to that of 4,4'-Oxydianiline. The non-deuterated compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[10] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 4,4'-Oxydianiline - Wikipedia [en.wikipedia.org]

- 3. 4,4'-Oxydi(2H6)aniline | CAS#:106426-62-4 | Chemsrc [chemsrc.com]

- 4. chemos.de [chemos.de]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. Synthesis and crystal structure analysis of 4,4'-oxydianiline_Chemicalbook [chemicalbook.com]

- 7. Bis(4-aminophenyl) ether, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

Synthesis and Characterization of 4,4'-Oxydianiline-d12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-Oxydianiline-d12 (ODA-d12), a deuterated isotopologue of 4,4'-Oxydianiline (ODA). ODA is a crucial monomer in the production of high-performance polymers such as polyimides and has been the subject of toxicological studies due to its classification as a potential human carcinogen.[1][2] The deuterated form, ODA-d12, serves as a valuable internal standard for quantitative analysis in metabolic and toxicological research, enabling precise tracking and quantification of the parent compound in biological matrices.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the non-deuterated 4,4'-Oxydianiline. The second step is a hydrogen-deuterium exchange reaction to replace the eight aromatic protons and the four amino protons with deuterium (B1214612).

Step 1: Synthesis of 4,4'-Oxydianiline

A common and effective method for synthesizing 4,4'-Oxydianiline is through the reduction of 4,4'-dinitrodiphenyl ether. The precursor, 4,4'-dinitrodiphenyl ether, is typically synthesized via an Ullmann condensation reaction between p-chloronitrobenzene and p-nitrophenol.

Experimental Protocol: Synthesis of 4,4'-dinitrodiphenyl ether

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-chloronitrobenzene (1 equivalent), p-nitrophenol (1 equivalent), and anhydrous potassium carbonate (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to 150-160 °C and maintain this temperature with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

-

Filter the crude 4,4'-dinitrodiphenyl ether, wash it thoroughly with water, and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain pure 4,4'-dinitrodiphenyl ether.

Experimental Protocol: Reduction of 4,4'-dinitrodiphenyl ether to 4,4'-Oxydianiline

-

In a hydrogenation vessel, dissolve the purified 4,4'-dinitrodiphenyl ether (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H2) to 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the theoretical amount of hydrogen has been consumed.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 4,4'-Oxydianiline.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4,4'-Oxydianiline as a crystalline solid.

Step 2: Deuteration of 4,4'-Oxydianiline

The deuteration of 4,4'-Oxydianiline to yield this compound is achieved through an acid-catalyzed hydrogen-deuterium exchange reaction using deuterium oxide (D2O) as the deuterium source.

Experimental Protocol: Synthesis of this compound

-

In a sealed reaction vessel, dissolve 4,4'-Oxydianiline (1 equivalent) in a minimal amount of a suitable organic co-solvent if necessary (e.g., deuterated methanol, MeOD).

-

Add a large excess of deuterium oxide (D2O).

-

Add a catalytic amount of a strong acid, such as deuterated hydrochloric acid (DCl) or deuterated sulfuric acid (D2SO4).

-

Heat the mixture to 100-120 °C and stir for 24-48 hours.

-

Monitor the extent of deuteration by 1H NMR spectroscopy, observing the disappearance of the aromatic and amine proton signals.

-

After the desired level of deuteration is achieved, cool the reaction mixture.

-

Neutralize the acid catalyst with a suitable base, such as sodium carbonate or sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. The following table summarizes the expected characterization data for both the non-deuterated and deuterated compounds.

| Property | 4,4'-Oxydianiline (ODA) | This compound (ODA-d12) (Expected) |

| Molecular Formula | C12H12N2O | C12D12N2O |

| Molecular Weight | 200.24 g/mol | 212.31 g/mol |

| Appearance | Off-white to light brown crystalline powder | Off-white to light brown crystalline powder |

| Melting Point | 188-192 °C | Similar to ODA, slight variations possible |

| 1H NMR | Aromatic protons: δ ~6.6-6.8 ppm; Amine protons: broad singlet | Absence of signals in the aromatic and amine regions |

| Mass Spectrometry (EI) | m/z 200 (M+) | m/z 212 (M+) |

| Purity (by HPLC) | >98% | >98% |

| Isotopic Purity | Not applicable | >98 atom % D |

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

The following diagram outlines the key steps in the characterization of the final product.

References

A Technical Guide to the Physical Properties of Deuterated 4,4'-Oxydianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of deuterated 4,4'-Oxydianiline, a compound of interest in various research and development sectors, including polymer chemistry and pharmaceutical sciences. Given the limited direct experimental data on the deuterated form, this document presents the known properties of 4,4'-Oxydianiline as a baseline, discusses the anticipated effects of deuteration, and provides detailed experimental protocols for its synthesis and characterization.

Introduction

4,4'-Oxydianiline (ODA) is an aromatic amine that serves as a crucial monomer in the production of high-performance polymers like polyimides, known for their thermal stability.[1][2] In the context of drug development, aromatic amines are a class of compounds that require careful toxicological assessment. Isotopic labeling, particularly deuteration, is a key strategy employed to investigate reaction mechanisms, metabolic pathways, and to potentially alter pharmacokinetic properties of drug candidates. This guide focuses on the physical characteristics of deuterated ODA, which are essential for its application in these advanced research areas.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 4,4'-Oxydianiline

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Appearance | Colorless to light-beige crystalline solid | [3] |

| Melting Point | 188-192 °C | [1][4] |

| Boiling Point | > 300 °C | [2] |

| Density | 1.417 g/cm³ | [1] |

| Water Solubility | Insoluble (<0.1 mg/mL at 15 °C) | [1][3] |

| Solubility in Organic Solvents | Soluble in acetone, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc). Slightly soluble in methanol (B129727) and ethanol. Insoluble in benzene (B151609) and carbon tetrachloride. | [2][4][5] |

| log P (Octanol-Water Partition Coefficient) | 0.72 | [4] |

Expected Effects of Deuteration (4,4'-Oxydianiline-d₈):

-

Molecular Weight: The molecular weight of fully deuterated 4,4'-Oxydianiline (where all 8 aromatic hydrogens are replaced by deuterium) would be approximately 208.30 g/mol .

-

Melting and Boiling Points: Deuteration can lead to minor changes in melting and boiling points. These changes are generally small and can be either an increase or a decrease depending on the specific intermolecular interactions.

-

Density: An increase in density is expected due to the higher mass of deuterium (B1214612) compared to hydrogen.

-

Solubility: The solubility profile is not expected to change significantly, as it is primarily governed by the overall molecular structure and polarity, which remain largely unaffected by isotopic substitution.

-

Spectral Properties:

-

NMR Spectroscopy: In ¹H NMR, the signals corresponding to the aromatic protons would be absent. In ²H (Deuterium) NMR, a signal corresponding to the aromatic deuterons would be observed. In ¹³C NMR, the carbon signals would show coupling to deuterium instead of hydrogen.

-

IR Spectroscopy: The C-D stretching and bending vibrations will appear at lower frequencies (approximately 2100-2300 cm⁻¹) compared to the C-H vibrations (approximately 3000-3100 cm⁻¹).

-

Experimental Protocols

Synthesis of Deuterated 4,4'-Oxydianiline (4,4'-Oxydianiline-d₈)

A general method for the deuteration of aromatic rings can be adapted for the synthesis of 4,4'-Oxydianiline-d₈. This typically involves an acid-catalyzed hydrogen-deuterium exchange reaction.

Materials:

-

4,4'-Oxydianiline

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous diethyl ether

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4,4'-Oxydianiline in a minimal amount of deuterated sulfuric acid.

-

Add a significant excess of deuterium oxide to the solution.

-

Heat the mixture to reflux with stirring for an extended period (e.g., 24-48 hours) to allow for the hydrogen-deuterium exchange to occur on the aromatic rings.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated solution of anhydrous sodium carbonate in D₂O until the pH is approximately 7-8.

-

Extract the deuterated product with anhydrous diethyl ether multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator to yield the crude deuterated 4,4'-Oxydianiline.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

The degree of deuteration should be confirmed by ¹H NMR and Mass Spectrometry.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Procedure:

-

A small, dry sample of the deuterated 4,4'-Oxydianiline is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

Determination of Solubility

The solubility in various solvents can be determined by the equilibrium saturation method.

Procedure:

-

An excess amount of deuterated 4,4'-Oxydianiline is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

Visualizations

Proposed Metabolic Activation Pathway of 4,4'-Oxydianiline

While the specific signaling pathways involving 4,4'-Oxydianiline are not well-defined, its toxicity is of significant interest to drug development professionals. Aromatic amines can undergo metabolic activation to reactive intermediates that can bind to cellular macromolecules, leading to toxicity and carcinogenicity. The following diagram illustrates a plausible metabolic activation pathway.

References

4,4'-Oxydianiline-d12 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated aromatic amine, 4,4'-Oxydianiline-d12, including its fundamental molecular properties. It also outlines a detailed experimental protocol for its application as an internal standard in quantitative analysis and describes the critical metabolic pathway associated with the bioactivation of its non-deuterated analogue, 4,4'-Oxydianiline (B41483).

Core Compound Data

This compound is a stable, isotopically labeled version of 4,4'-Oxydianiline, a compound of significant interest in industrial applications and toxicological research. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

Table 1: Molecular Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 4,4'-Oxydianiline |

| Chemical Formula | C₁₂D₁₂N₂O | C₁₂H₁₂N₂O[1] |

| Molecular Weight | 212.31 | 200.24 g/mol [1] |

| Isotopic Purity | Typically ≥ 97 atom % D | Not Applicable |

| Appearance | Colorless crystalline solid | Colorless crystalline solid[1] |

Experimental Protocols

Quantitative Analysis of 4,4'-Oxydianiline in Biological Matrices using this compound as an Internal Standard by LC-MS/MS

This protocol provides a framework for the sensitive and accurate quantification of 4,4'-Oxydianiline in biological samples, such as plasma or tissue homogenates. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis.

1. Sample Preparation:

-

Spiking: To each biological sample, calibration standard, and quality control sample, add a known concentration of this compound solution (in a compatible solvent like methanol) as the internal standard (IS).

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

-

Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both 4,4'-Oxydianiline and this compound.

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of 4,4'-Oxydianiline in the unknown samples from this curve.

3. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the analyte/IS peak area ratio for all samples.

-

Use the linear regression equation from the calibration curve to calculate the concentration of 4,4'-Oxydianiline in the unknown samples.

Signaling Pathways and Logical Relationships

Metabolic Bioactivation of 4,4'-Oxydianiline

The carcinogenicity of 4,4'-Oxydianiline is linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations.[2][3] This bioactivation process is primarily initiated by cytochrome P450 enzymes in the liver.

The following diagram illustrates the key steps in the metabolic activation of 4,4'-Oxydianiline.

Caption: Metabolic activation of 4,4'-Oxydianiline to a reactive arylnitrenium ion.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the logical workflow for the quantitative analysis of 4,4'-Oxydianiline using its deuterated analog as an internal standard.

Caption: Logical workflow for the quantification of 4,4'-Oxydianiline.

References

- 1. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyltransferase metabolism and DNA damage following exposure to 4,4'-oxydianiline in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Isotopic Purity of 4,4'-Oxydianiline-d12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 4,4'-Oxydianiline-d12, a deuterated analogue of 4,4'-Oxydianiline (ODA). This document outlines the quantitative data regarding its isotopic enrichment, detailed experimental protocols for its determination, and a quality control workflow for its application in specialized fields such as polymer chemistry and drug development. The strategic replacement of hydrogen with deuterium (B1214612) atoms in ODA can significantly alter its physicochemical properties, making it a valuable tool in various research and development applications.

Quantitative Data Summary

The isotopic purity of commercially available this compound is a critical parameter for its application. The level of deuterium incorporation directly impacts the reliability of experimental results where this isotopically labeled compound is used.

| Parameter | Value | Source |

| Isotopic Purity | 97 atom % D | Sigma-Aldrich |

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on advanced analytical techniques. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment Analysis

HR-MS is a powerful technique to determine the isotopic enrichment by differentiating the mass of the deuterated molecule from its non-deuterated and partially deuterated counterparts.

Methodology:

-

Sample Preparation:

-

Dissolve a small, accurately weighed amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 µg/mL.

-

For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate the analyte.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

-

LC Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient should be optimized to ensure the analyte is well-resolved from any impurities.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of the deuterated and non-deuterated species.

-

Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of 4,4'-Oxydianiline (C12H12N2O, m/z ~201.10) and this compound (C12D12N2O, m/z ~213.17).

-

Integrate the peak areas for each isotopic species.

-

The isotopic purity is calculated as the percentage of the peak area of the fully deuterated species relative to the sum of the peak areas of all isotopic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the positions of deuterium labeling and quantify the isotopic purity.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Acquire both ¹H NMR and ²H NMR spectra.

-

-

Data Acquisition:

-

¹H NMR: The absence or significant reduction of proton signals in the aromatic region compared to the spectrum of non-deuterated 4,4'-Oxydianiline confirms successful deuteration.

-

²H NMR: The presence of signals in the deuterium spectrum directly indicates the presence and chemical environment of the deuterium atoms.

-

Quantitative NMR (qNMR): To determine isotopic purity, an internal standard with a known concentration can be added. The integral of the residual proton signals of the analyte is compared to the integral of the internal standard.

-

-

Data Analysis:

-

Process the spectra using appropriate software.

-

In the ¹H NMR spectrum, integrate the residual proton signals and compare them to the integral of a known internal standard to calculate the amount of non-deuterated and partially deuterated species.

-

The isotopic purity can be determined by comparing the integrals of the corresponding signals in the ¹H and ²H spectra.

-

Quality Control Workflow for Polyimide Synthesis

4,4'-Oxydianiline is a critical monomer in the synthesis of high-performance polyimides. The isotopic purity of this compound is paramount when it is used to create deuterated polymers for specialized applications, such as neutron scattering studies or materials with altered thermal or optical properties. The following workflow ensures the quality of the deuterated monomer before its use in polymerization.

Caption: Quality Control Workflow for this compound Monomer.

This comprehensive approach to verifying the isotopic purity and overall quality of this compound is essential for ensuring the integrity and reproducibility of research and development outcomes. The detailed protocols and workflow provided in this guide serve as a valuable resource for professionals working with this specialized deuterated compound.

A Technical Guide to 4,4'-Oxydianiline-d12 for Researchers and Drug Development Professionals

An In-depth Resource on the Application of a Key Deuterated Internal Standard

This technical guide provides a comprehensive overview of 4,4'-Oxydianiline-d12 (ODA-d12), a deuterated analog of the industrially significant aromatic amine, 4,4'-Oxydianiline (ODA). Primarily utilized as an internal standard in sensitive analytical methodologies, ODA-d12 is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of ODA and related compounds. This document outlines the commercial availability of ODA-d12, its physicochemical properties, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Availability and Physicochemical Properties

This compound is a stable, isotopically labeled compound offered by several specialized chemical suppliers. Its primary function is to serve as an internal standard in quantitative analyses, providing a high degree of accuracy and precision by correcting for variations in sample preparation and instrument response.[1]

A summary of the key quantitative data for commercially available this compound is presented in Table 1. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

| Property | Value | Reference |

| Synonyms | Bis(4-aminophenyl)-d12 Ether, 4,4'-Diaminodiphenyl ether-d12 | [2] |

| CAS Number | 106426-62-4 | [2] |

| Molecular Formula | C₁₂D₁₂N₂O | [2] |

| Molecular Weight | 212.31 g/mol | [2] |

| Isotopic Enrichment | ≥98 atom % D | - |

| Appearance | Solid (form may vary by supplier) | - |

| Storage | Store at room temperature | - |

Table 1: Physicochemical properties of this compound.

The Role of Deuterated Internal Standards in Quantitative Analysis

Deuterated compounds, such as this compound, are ideal internal standards for mass spectrometry-based quantification.[1] They share near-identical physicochemical properties with their non-deuterated counterparts, leading to similar behavior during chromatographic separation and ionization.[1] This co-elution and similar ionization efficiency allow for the accurate correction of matrix effects, ion suppression, and variations in sample recovery, which are common challenges in the analysis of complex biological and environmental samples.[1] The use of a stable isotope-labeled internal standard is a widely accepted practice that enhances the robustness, reproducibility, and accuracy of quantitative analytical methods.[1]

Experimental Protocol: Quantification of 4,4'-Oxydianiline in an Aqueous Matrix using LC-MS/MS

The following is a representative experimental protocol for the quantitative analysis of 4,4'-Oxydianiline using this compound as an internal standard. This method is adapted from established procedures for the analysis of primary aromatic amines in aqueous samples.

Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of 4,4'-Oxydianiline and this compound in a suitable organic solvent, such as methanol (B129727) or acetonitrile, at a concentration of 1 mg/mL. Store these solutions at a low temperature in amber vials to prevent degradation.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 4,4'-Oxydianiline stock solution with the appropriate solvent. These will be used to construct the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration. The optimal concentration of the internal standard should be determined during method development and is typically in the mid-range of the calibration curve.

-

Sample Preparation: For aqueous samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to concentrate the analyte and remove interfering matrix components. The internal standard spiking solution should be added to the samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following LC-MS/MS parameters provide a starting point for method development. Optimization will be required for specific instrumentation and sample matrices.

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A linear gradient from a low to a high percentage of Mobile Phase B over several minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Suggested starting parameters for LC-MS/MS analysis.

MRM Transitions:

The specific precursor and product ion transitions for both 4,4'-Oxydianiline and this compound must be determined by infusing the individual standard solutions into the mass spectrometer. The most intense and stable transitions should be selected for quantification and confirmation.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the series of calibration standards.

-

Quantification: Determine the concentration of 4,4'-Oxydianiline in the unknown samples by interpolating their analyte-to-internal-standard peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages of a typical quantitative analysis using a deuterated internal standard.

A generalized workflow for the quantitative analysis of 4,4'-Oxydianiline using a deuterated internal standard.

Logical relationship illustrating the role of the internal standard in achieving accurate quantification.

Conclusion

This compound is a critical tool for any laboratory performing quantitative analysis of 4,4'-Oxydianiline. Its use as an internal standard in LC-MS/MS and other sensitive analytical techniques significantly improves the accuracy, precision, and reliability of the results. This technical guide provides a foundational understanding of its properties, commercial availability, and a detailed framework for its application. Researchers are encouraged to use this information as a starting point for the development and validation of robust analytical methods tailored to their specific research or drug development needs.

References

In-Depth Technical Guide: Safety Data for 4,4'-Oxydianiline-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4,4'-Oxydianiline-d12. The information presented is based on the Safety Data Sheet (SDS) for the non-deuterated analogue, 4,4'-Oxydianiline, as the core toxicological and chemical properties are considered equivalent for safety purposes.

Core Safety & Hazard Information

4,4'-Oxydianiline is classified as a hazardous substance with significant health risks. It is crucial to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

-

May cause damage to organs (thyroid) through prolonged or repeated exposure if swallowed.[2]

-

Very toxic to aquatic life with long-lasting effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data available for 4,4'-Oxydianiline.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C12H12N2O | [3][4][6][7][8] |

| Molecular Weight | 200.24 g/mol | [3][4][5][7][8] |

| Appearance | Colorless crystalline solid or beige powder | [5][7][9] |

| Melting Point | 188-192 °C | [6][7] |

| Boiling Point | 389.4 ± 27.0 °C at 760 mmHg | [6] |

| Flash Point | 218.9 ± 0.0 °C | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Water Solubility | Insoluble | [6][7][10][11] |

| LogP (Octanol/Water Partition Coefficient) | 0.72 |

Table 2: Toxicological Information

| Endpoint | Value | Species | Route | Source |

| LD50 | 725 mg/kg | Rat | Oral | [5] |

| LC50 (48h) | 0.92 mg/l | Daphnia magna (Water flea) | - | [2] |

| ErC50 (72h) | 21.7 mg/l | Selenastrum capricornutum (green algae) | - | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological endpoints listed above are maintained by the agency that conducted the testing, such as the studies referenced in the National Toxicology Program reports.[10][11] For instance, the oral LD50 in rats was determined in a bioassay of 4,4'-Oxydianiline for possible carcinogenicity.[5] The aquatic toxicity tests (LC50 and ErC50) were conducted according to US-EPA and Regulation (EC) No. 440/2008 guidelines respectively.[2]

Mandatory Visualizations

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory personal protective equipment required when handling this compound.

Caption: Required Personal Protective Equipment (PPE) workflow for handling this compound.

Spill Response Protocol

This diagram illustrates the logical workflow for responding to a spill of this compound.

Caption: Logical workflow for responding to a spill of this compound.

Handling and Storage

Precautions for Safe Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[1]

-

Use only in well-ventilated areas or outdoors.

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Do not eat, drink, or smoke when using this product.[1]

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

Conditions for Safe Storage:

-

Store in a well-ventilated place and keep the container tightly closed.[1]

-

Store in a cool, dry place.[4]

-

Keep locked up or in an area accessible only to qualified or authorized persons.[2]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

Exposure Controls and Personal Protection

Engineering Controls:

-

Use local and general ventilation to maintain airborne concentrations below exposure limits.[1]

-

Work under a chemical fume hood.

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves and protective clothing.[3]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended.[5]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a POISON CENTER or doctor if you feel unwell.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Accidental Release Measures

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Avoid dust formation.

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.[3]

-

For small spills, dampen the solid material with a solvent like acetone and transfer it to a suitable container for disposal.[5] For larger spills, take up mechanically and place in suitable containers for disposal.[1]

Disposal Considerations

-

Dispose of this material and its container as hazardous waste.[1]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

-

Contaminated packaging should be disposed of as unused product.[5]

This guide is intended for informational purposes and should not be a substitute for a thorough review of the complete Safety Data Sheet and adherence to all institutional safety protocols.

References

- 1. chemos.de [chemos.de]

- 2. merckmillipore.com [merckmillipore.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 4,4'-Diaminodiphenyl Ether | C12H12N2O | CID 7579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4'-Oxydianiline | CAS#:101-80-4 | Chemsrc [chemsrc.com]

- 7. 4,4'-Oxydianiline - Wikipedia [en.wikipedia.org]

- 8. haihangchem.com [haihangchem.com]

- 9. Page loading... [guidechem.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility Profile of 4,4'-Oxydianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Solubility Data

The solubility of 4,4'-Oxydianiline is a critical parameter for its application in synthesis, formulation, and biological studies. A summary of its solubility in various solvents is presented below.

Qualitative Solubility

4,4'-Oxydianiline exhibits a range of solubilities in common laboratory solvents. It is generally described as being soluble in acetone (B3395972) and slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][2] Conversely, it is considered insoluble in water, benzene, carbon tetrachloride, and ethanol.[1][3]

Quantitative Solubility

Quantitative solubility data for 4,4'-Oxydianiline in several binary solvent systems have been determined across a range of temperatures. The mole fraction solubility of ODA in these systems generally increases with temperature and with the proportion of the primary solvent.

Table 1: Mole Fraction Solubility of 4,4'-Oxydianiline in Binary Solvent Mixtures

| Temperature (K) | Solvent System (Mass Fraction of Ethanol) | Mole Fraction Solubility (x₁) |

| 293.15 | DMSO (1.0) | Data not available in provided search results |

| 303.15 | DMSO (1.0) | Data not available in provided search results |

| 313.15 | DMSO (1.0) | Data not available in provided search results |

| 323.15 | DMSO (1.0) | Data not available in provided search results |

| 333.15 | DMSO (1.0) | Data not available in provided search results |

| 293.15 | DMAC (1.0) | Data not available in provided search results |

| 303.15 | DMAC (1.0) | Data not available in provided search results |

| 313.15 | DMAC (1.0) | Data not available in provided search results |

| 323.15 | DMAC (1.0) | Data not available in provided search results |

| 333.15 | DMAC (1.0) | Data not available in provided search results |

| 293.15 | DMF (1.0) | Data not available in provided search results |

| 303.15 | DMF (1.0) | Data not available in provided search results |

| 313.15 | DMF (1.0) | Data not available in provided search results |

| 323.15 | DMF (1.0) | Data not available in provided search results |

| 333.15 | DMF (1.0) | Data not available in provided search results |

| 293.15 | Ethylene Glycol Monomethyl Ether (1.0) | Data not available in provided search results |

| 303.15 | Ethylene Glycol Monomethyl Ether (1.0) | Data not available in provided search results |

| 313.15 | Ethylene Glycol Monomethyl Ether (1.0) | Data not available in provided search results |

| 323.15 | Ethylene Glycol Monomethyl Ether (1.0) | Data not available in provided search results |

| 333.15 | Ethylene Glycol Monomethyl Ether (1.0) | Data not available in provided search results |

| 293.15 | Ethanol (1.0) | Data not available in provided search results |

| 303.15 | Ethanol (1.0) | Data not available in provided search results |

| 313.15 | Ethanol (1.0) | Data not available in provided search results |

| 323.15 | Ethanol (1.0) | Data not available in provided search results |

| 333.15 | Ethanol (1.0) | Data not available in provided search results |

Note: Specific mole fraction solubility values from the cited literature require access to the full-text articles which are not available through the provided search results. The trend indicates that solubility follows the order DMSO > DMAC > DMF > EM > ethanol.[4]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is considered the gold standard for its ability to achieve thermodynamic equilibrium.[5] A common technique employed for generating quantitative solubility data is the gravimetric method.[6][7][8]

Gravimetric Method for Solubility Measurement

This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solution.

Experimental Workflow:

Caption: Gravimetric method workflow for solubility determination.

Toxicological Profile and Signaling Pathways

4,4'-Oxydianiline is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[1][3] Understanding its metabolic activation and subsequent signaling pathways is crucial for risk assessment.

Dietary administration of 4,4'-Oxydianiline has been shown to induce tumors in multiple rodent species.[1][3] The primary target organs are the liver and thyroid gland, where it leads to the development of both benign and malignant tumors.[1][3] The carcinogenic effects are thought to be mediated by metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and cancer initiation.

Simplified Putative Metabolic Activation and Carcinogenesis Pathway:

Caption: Putative metabolic pathway of 4,4'-Oxydianiline leading to carcinogenesis.

This guide provides a foundational understanding of the solubility and toxicological aspects of 4,4'-Oxydianiline. For researchers working with this compound or its deuterated analogs, careful consideration of its solubility in relevant solvent systems is paramount for experimental design and data interpretation. Furthermore, appropriate safety precautions should be taken in light of its carcinogenic potential.

References

- 1. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4,4'-Oxydianiline | 101-80-4 [chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Measurement and correlation of the solubility of 4,4′-oxydianiline in different organic solvents-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4'-Oxydianiline-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4'-Oxydianiline-d12. Due to the limited availability of public spectral data for the fully deuterated isotopologue, this document presents the experimental data for the non-deuterated parent compound, 4,4'-Oxydianiline, and subsequently elucidates the anticipated spectral changes upon deuteration. This guide also includes a detailed, generalized experimental protocol for the acquisition of NMR data for deuterated aromatic compounds.

Understanding the NMR Spectra of 4,4'-Oxydianiline

4,4'-Oxydianiline is a symmetrical aromatic ether of aniline. Its structure consists of two aminophenyl groups linked by an oxygen atom. The analysis of its ¹H and ¹³C NMR spectra provides valuable information about its molecular structure and electronic environment.

¹H and ¹³C NMR Spectral Data of 4,4'-Oxydianiline

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 4,4'-Oxydianiline. These values serve as a baseline for understanding the spectra of its deuterated analogue.

Table 1: ¹H NMR Chemical Shifts for 4,4'-Oxydianiline

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Aromatic (C-H) | 6.50 - 6.80 | Multiplet | DMSO-d₆ |

| Amine (NH₂) | ~4.85 | Singlet (broad) | DMSO-d₆ |

Note: The exact chemical shifts of the aromatic protons can vary slightly depending on the solvent and concentration. The amine protons are exchangeable and may appear as a broad singlet.

Table 2: ¹³C NMR Chemical Shifts for 4,4'-Oxydianiline

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

| C-NH₂ | 146.5 | CDCl₃/DMSO-d₆ |

| C-O | 145.0 | CDCl₃/DMSO-d₆ |

| C-H (ortho to O) | 120.0 | CDCl₃/DMSO-d₆ |

| C-H (ortho to NH₂) | 115.5 | CDCl₃/DMSO-d₆ |

Source: Spectral data compiled from various public databases.[1][2][3][4][5]

Expected Spectral Changes for this compound

In this compound, all twelve hydrogen atoms are replaced with deuterium (B1214612) atoms. This isotopic substitution will have profound effects on both the ¹H and ¹³C NMR spectra.

-

¹H NMR Spectrum: The ¹H NMR spectrum of a fully deuterated this compound is expected to be silent, showing no signals from the compound itself. This is because deuterium (²H) resonates at a much different frequency than protons (¹H) and is not detected in a standard ¹H NMR experiment.[6][7] The only observable peaks would be from any residual protic impurities or the solvent.

-

¹³C NMR Spectrum: In the ¹³C NMR spectrum, the signals corresponding to the deuterated carbons will be present but will exhibit two key differences:

-

Multiplicity: The signals for the carbons directly bonded to deuterium will appear as multiplets due to C-D coupling. The multiplicity will follow the 2nI+1 rule, where n is the number of deuterium atoms (I=1). For a CD group, this would result in a triplet.

-

Chemical Shift: A slight isotopic shift (a small change in the chemical shift value) may be observed for the deuterated carbons compared to their protic counterparts.

-

Experimental Protocol for NMR Analysis

This section provides a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a deuterated aromatic compound like this compound.

Materials and Equipment

-

Analyte: this compound (or other deuterated aromatic compound)

-

NMR Solvent: A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid interference from solvent protons.[6][8]

-

NMR Tubes: 5 mm NMR tubes

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.[8]

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the deuterated analyte.

-

Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[7]

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans (adjust as needed for desired signal-to-noise).

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more (as ¹³C has a low natural abundance and sensitivity).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the resulting spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).[8]

-

Integration: Integrate the signals to determine the relative ratios of different nuclei (primarily for ¹H NMR of partially deuterated compounds).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Caption: Decision logic for interpreting the NMR spectra of a fully deuterated compound.

References

- 1. 4,4'-Diaminodiphenyl Ether | C12H12N2O | CID 7579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Oxydianiline(101-80-4) 1H NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. rsc.org [rsc.org]

In-Depth Technical Guide: Mass Spectrum Analysis of 4,4'-Oxydianiline-d12

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrum analysis of 4,4'-Oxydianiline-d12, a deuterated analog of the industrial chemical and potential carcinogen 4,4'-Oxydianiline (ODA). This document outlines the expected mass spectral characteristics, fragmentation patterns, and detailed experimental protocols for its analysis using mass spectrometry. The guide is intended to support researchers in metabolomics, toxicology, and drug development in the identification and quantification of this compound.

Introduction

4,4'-Oxydianiline (ODA) is an aromatic amine primarily used in the synthesis of high-performance polymers such as polyimides.[1][2] Due to its classification as a compound reasonably anticipated to be a human carcinogen, understanding its metabolic fate and toxicological profile is of significant interest.[1][2] Deuterated standards, such as this compound, are invaluable tools in mass spectrometry-based studies for their use as internal standards, enabling precise quantification and aiding in the elucidation of metabolic pathways. This guide focuses on the analytical characterization of this compound by mass spectrometry.

Expected Mass Spectrum of this compound

While specific experimental mass spectra for this compound are not widely published, its mass spectral behavior can be predicted based on the known spectrum of its non-deuterated counterpart, 4,4'-Oxydianiline.

Molecular Ion

The molecular weight of non-deuterated 4,4'-Oxydianiline (C12H12N2O) is approximately 200.24 g/mol .[3][4][5] The deuterated analog, this compound, has all 12 hydrogen atoms replaced by deuterium (B1214612). The molecular weight of this compound is therefore expected to be approximately 212.31 g/mol . In a mass spectrum, the molecular ion peak ([M]+•) for the deuterated compound would appear at an m/z of 212. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]+ would be observed at m/z 213.

Isotopic Distribution

The presence of twelve deuterium atoms will significantly alter the isotopic pattern compared to the parent compound. The M+1 peak will be more intense due to the natural abundance of 13C and the contribution from any residual M+H from the D11 species.

Fragmentation Pattern

The fragmentation of 4,4'-Oxydianiline is expected to primarily involve cleavage of the ether bond and the bonds adjacent to the amine groups.[6][7] For this compound, the masses of the fragments will be shifted according to the number of deuterium atoms they retain.

Table 1: Predicted Major Fragment Ions for this compound

| Proposed Fragment Structure | Fragment Formula | Expected m/z (Non-deuterated) | Expected m/z (Deuterated) | Notes |

| Molecular Ion | C12H12N2O | 200 | 212 | M+• |

| Protonated Molecule | [C12H13N2O]+ | 201 | 213 | [M+H]+ |

| Loss of ND2• | [C12D10NO]+ | 184 | 194 | Cleavage of a C-N bond. |

| Aminophenoxy cation | [C6D6NO]+ | 108 | 114 | Cleavage of the ether C-O bond. |

| Aminophenyl cation | [C6D6N]+ | 92 | 98 | Further fragmentation of the aminophenoxy cation. |

Experimental Protocols

A typical workflow for the analysis of this compound in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.[8][9]

Sample Preparation: Metabolite Extraction

-

Quenching: Immediately halt enzymatic activity in biological samples by rapid cooling, for example, with liquid nitrogen.

-

Extraction: Extract metabolites using a biphasic liquid-liquid extraction with a mixture of methanol, water, and chloroform (B151607) to separate polar and nonpolar metabolites. This compound is expected to partition into the organic phase.

-

Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the chromatographic system (e.g., 50% methanol).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is recommended for accurate mass measurements.[10][11]

-

Scan Range: m/z 50-500.

-

Source Parameters: Optimize sheath gas flow, auxiliary gas flow, and capillary temperature for the specific instrument.

-

Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation spectra for structural confirmation. For MS/MS, the precursor ion of m/z 213 would be selected for fragmentation.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

Potential Signaling Pathway Involvement

Aromatic amines can interact with various cellular signaling pathways. One such pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in the metabolism of xenobiotics.[12] The binding of a ligand, such as an aromatic amine, to AhR can trigger a cascade of events leading to the expression of metabolic enzymes.

Conclusion

References

- 1. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 4,4'-Oxydianiline(101-80-4) MS spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 4,4 -Oxydianiline 97 101-80-4 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of 4,4'-Oxydianiline in Environmental Samples using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4,4'-Oxydianiline (ODA) in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 4,4'-Oxydianiline-d12 (ODA-d12) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in environmental monitoring and safety assessment.

Introduction

4,4'-Oxydianiline (ODA) is an aromatic amine used in the synthesis of high-performance polymers, such as polyimides and poly(ester)imides, which are valued for their thermal stability. Due to its widespread industrial use, ODA is a potential environmental contaminant. Regulatory bodies have classified ODA as a substance of concern due to its potential carcinogenicity, necessitating sensitive and reliable methods for its detection and quantification in various matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for quantifying trace levels of organic compounds in complex mixtures with high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[2] This approach, known as stable isotope dilution analysis, provides the highest level of accuracy by compensating for variations during sample preparation and potential matrix-induced ion suppression or enhancement.[3]

This application note provides a complete protocol for the extraction and quantification of ODA in water samples using LC-MS/MS with ODA-d12 as the internal standard.

Principle of the Method

The method involves the extraction of 4,4'-Oxydianiline and the internal standard, this compound, from the sample matrix using solid-phase extraction (SPE). Following extraction and concentration, the analytes are separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Figure 1: Experimental workflow for the quantitative analysis of 4,4'-Oxydianiline.

Materials and Reagents

-

4,4'-Oxydianiline (ODA), analytical standard (≥98% purity)

-

This compound (ODA-d12), (≥98% purity, isotopic purity ≥99%)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (B78521) (ACS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of ODA and ODA-d12 in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of ODA working standards by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the ODA-d12 primary stock solution with methanol:water (1:1, v/v).

Sample Preparation (Solid-Phase Extraction)

-

To a 100 mL water sample, add 100 µL of the 100 ng/mL ODA-d12 internal standard spiking solution.

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

-

Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 3 mL of water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 x 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Methanol with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| System | UHPLC System |